Desepoxyhypothemycin

Description

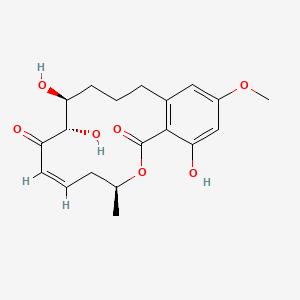

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,6Z,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3,7,9-11,15,18,21-23H,4-6,8H2,1-2H3/b7-3-/t11-,15-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPNJMHRUZCEAP-UXBSLASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C(C(CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791807-02-8, 219917-92-7 | |

| Record name | L-783277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791807028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 219917-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-783277 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8HYM5DBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Production Methodologies in Natural Product Chemistry

Fungal Strain Bioprospecting and Selection

The discovery and production of fungal secondary metabolites often start with the bioprospecting of diverse environments to identify promising microbial strains.

Desepoxyhypothemycin has been found to be produced by specific fungal species. Research indicates that 1',2'-Desepoxyhypothemycin has been purified from a strain of Curvularia. fda.gov The genus Curvularia encompasses dematiaceous filamentous fungi known for exhibiting facultative pathogenic and endophytic lifestyles and synthesizing various bioactive compounds, including polyketides. While Hypomyces subiculosus is known to produce Hypothemycin (B1674129) and related resorcylic acid lactones (RALs), studies investigating the biosynthesis of these compounds in H. subiculosus have also explored related structures. fda.gov

Once a producing strain is identified, optimizing the microbial culture and fermentation conditions is crucial for maximizing the yield of the target compound. This involves carefully controlling various parameters that influence fungal growth and secondary metabolite production. While specific optimization data for this compound fermentation is limited in the provided results, general principles from studies on other fungal metabolites apply. Factors such as the composition of the culture medium (e.g., carbon and nitrogen sources), temperature, pH, and aeration can significantly impact the yield. For instance, studies on Curvularia pallescens have shown that the culture medium composition and temperature influence growth and sporulation. Similarly, research on Hypomyces subiculosus strains has detailed specific growth conditions used for producing Hypothemycin and related compounds, including the use of specific media and monitoring production levels in milligrams per liter. fda.gov Optimization often involves evaluating the effects of different factors on metabolite production through systematic experimental designs.

Identification of Producing Organisms (e.g., Curvularia species, Hypomyces subiculosus)

Advanced Isolation and Purification Techniques for this compound

Following fermentation, the crude extract containing this compound is subjected to a series of isolation and purification steps to obtain the pure compound.

Chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in fungal extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for both analytical and preparative separation of natural products. fda.gov The purification of 1',2'-Desepoxyhypothemycin has been reported using chromatography, specifically mentioning the use of C18 sorbent for purification and isocratic HPLC for identifying desired fractions. fda.gov This highlights the utility of reversed-phase chromatography in separating this compound based on its polarity. Various chromatographic methods, including different stationary phases and elution gradients, can be explored to achieve optimal separation and purity.

Biosynthetic Pathways and Genetic Foundations of Desepoxyhypothemycin

Polyketide Synthase (PKS) Mediated Biosynthesis

The core structure of resorcylic acid lactones like desepoxyhypothemycin is synthesized by polyketide synthases (PKSs). nih.gov Fungal PKSs are large, multi-domain enzymes that iteratively catalyze condensation reactions of acyl-CoA extender units, typically malonyl-CoA, to build a polyketone chain. nih.gov

Characterization of Reducing (R-PKS) and Nonreducing (NR-PKS) Polyketide Synthase Involvement

Biosynthesis of hypothemycin (B1674129), and by extension this compound, requires the involvement of both a reducing PKS (R-PKS) and a nonreducing PKS (NR-PKS). nih.gov This is similar to the biosynthesis of zearalenone (B1683625), another related RAL. nih.gov R-PKSs contain domains such as β-ketoreductase (KR), dehydratase (DH), and often enoyl reductase (ER), which modify the growing polyketide chain by reducing ketone groups. nih.gov NR-PKSs, in contrast, typically lack these reductive domains and produce aromatic products through cyclization of the polyketone intermediate. nih.gov In the proposed scheme for hypothemycin biosynthesis, the R-PKS is thought to produce a reduced intermediate that is then transferred to the NR-PKS for further elongation and cyclization, ultimately leading to a precursor like trans-7′,8′-dehydrozearalenol (DHZ). nih.govresearchgate.net

Analysis of Biosynthetic Gene Cluster (BGC) Organization and Regulation

The genes responsible for the biosynthesis of hypothemycin, including those for the R-PKS, NR-PKS, and tailoring enzymes, are organized in a biosynthetic gene cluster (BGC). nih.govresearchgate.net Sequencing of the hypothemycin gene cluster from Hypomyces subiculosus revealed genes for an R-PKS, an NR-PKS, an O-methyltransferase (OMT), a flavin-dependent monooxygenase (FMO), a cytochrome P450, and a glutathione (B108866) S-transferase (GST). nih.gov The organization of this cluster shows significant sequence identity with the zearalenone BGC in Gibberella zeae. nih.gov While the specific regulatory mechanisms governing the this compound BGC are not explicitly detailed, fungal BGCs are generally subject to complex transcriptional regulation, often influenced by environmental factors and developmental cues. frontiersin.orgbiorxiv.orgnih.gov

Post-PKS Tailoring Enzymes and Chemical Transformations

Following the synthesis of the polyketide backbone by the PKSs, a series of enzymatic modifications catalyzed by tailoring enzymes are necessary to produce the final structure of this compound and related RALs. nih.gov

Role of O-Methyltransferases (OMTs) in Functionalization

O-Methyltransferases (OMTs) play a role in the functionalization of RALs by catalyzing the transfer of a methyl group to a hydroxyl group, typically using S-adenosylmethionine as the methyl donor. nih.gov In the context of hypothemycin biosynthesis, an OMT is responsible for the methylation of the C-4 hydroxyl group. nih.gov Studies with a hypothemycin OMT showed it could methylate various substrates lacking a 4-O-methyl group, including 4-O-desmethylhypothemycin and zearalenone, indicating broad substrate tolerance. nih.gov While this compound lacks the 4-O-methyl group present in hypothemycin, the presence and potential activity of an OMT within its BGC or in the producing organism is relevant to the potential for methylation or the biosynthesis of methylated derivatives. nih.gov

Flavin-Dependent Monooxygenase (FMO) Catalyzed Reactions

Flavin-dependent monooxygenases (FMOs) are enzymes that catalyze oxygenation reactions using a flavin cofactor and often NADPH. mdpi.commdpi.comnih.govnih.gov An FMO is encoded within the hypothemycin BGC and has been shown to catalyze the epoxidation of the 1′,2′-double bond. nih.gov In vitro experiments demonstrated that this FMO could efficiently convert substrates with a 1′,2′-double bond, such as zearalenone and this compound, to the corresponding 1′,2′-epoxy products. nih.gov This indicates that the FMO is involved in introducing the epoxide functionality characteristic of hypothemycin, and its action on this compound would lead to hypothemycin. nih.gov

Cytochrome P450 Dependent Hydroxylations and Epoxidations

Cytochrome P450 enzymes are a diverse superfamily of monooxygenases that utilize a heme cofactor and are involved in a wide range of oxidative reactions, including hydroxylations and epoxidations. youtube.comyoutube.comyoutube.com A gene encoding a cytochrome P450 is present in the hypothemycin BGC. nih.gov In the proposed hypothemycin biosynthetic pathway, cytochrome P450 enzymes are believed to be responsible for hydroxylations at the C-4′ and C-5′ positions. nih.gov While in vitro reactions with the purified hypothemycin P450 using zearalenone or 4-O-methyl-1′,2′-epoxyzearalenone as substrates were not observed in one study, the presence of the gene in the BGC strongly suggests its role in post-PKS modifications. nih.gov Cytochrome P450s are known to catalyze epoxidation reactions in other biosynthetic pathways. nih.govyoutube.com

Compound Names and PubChem CIDs

Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 139330488 |

| Hypothemycin | 441901 |

| Zearalenone | 5281063 |

| 4-O-desmethylhypothemycin | 10158760 |

| trans-7′,8′-dehydrozearalenol | 5281065 |

Interactive Data Tables

Based on the information available in the text regarding the in vitro activity of the OMT and FMO, the following interactive table can be generated:

| Enzyme | Substrate | Product | Conversion Efficiency |

|---|---|---|---|

| OMT | 4-O-desmethylhypothemycin | Hypothemycin | Essentially complete |

| OMT | Epoxyaigialomycin D | Methylated Epoxyaigialomycin D | Essentially complete |

| OMT | Zearalenone | Methylated Zearalenone | Essentially complete |

| OMT | RALs with 4-O-methyl group | Unchanged | --- |

| FMO | Zearalenone | 1′,2′-epoxyzearalenone | Efficient |

| FMO | This compound | 1′,2′-epoxythis compound | Efficient |

Isomerization Mechanisms Involving Glutathione S-Transferases

Glutathione S-transferases (GSTs) are a diverse superfamily of enzymes known for their role in detoxification through the conjugation of glutathione to electrophilic compounds. diva-portal.orgresearchgate.net However, certain GSTs also exhibit isomerase activity, catalyzing the rearrangement of double bonds in various substrates. wikipedia.orgnih.gov In the context of hypothemycin biosynthesis, a glutathione S-transferase has been shown to catalyze the cis-trans isomerization of the 7′,8′ double bond. researchgate.netnih.gov This isomerization step is crucial for establishing the correct stereochemistry of the final hypothemycin molecule. While the initial product formed by the polyketide synthases contains a trans-7′,8′ double bond (as seen in trans-7′,8′-dehydrozearalenol), the final hypothemycin structure features a cis-7′,8′ double bond. The GST-mediated isomerization facilitates this conversion. researchgate.netnih.gov

Precursor Incorporation and Metabolic Tracing Studies

The carbon skeleton of polyketides like this compound is derived from simple metabolic precursors. Metabolic tracing studies using isotopically labeled compounds have been instrumental in elucidating the building blocks incorporated into these complex molecules.

Investigation of Carbon Precursor Derivations (e.g., acetate (B1210297), propionyl-CoA)

Early studies on the biosynthesis of zearalenone, a related RAL, demonstrated that its carbon atoms are derived from acetate. nih.gov Polyketide synthases typically utilize acetyl-CoA and malonyl-CoA (derived from the carboxylation of acetyl-CoA) as starter and extender units, respectively, for the assembly of the polyketide chain. nih.gov While acetate serves as a primary source for the acetyl-CoA and malonyl-CoA units, propionyl-CoA can also be incorporated as a starter or extender unit in the biosynthesis of certain polyketides, leading to the introduction of methyl branches. nih.govresearchgate.netamc.nlloinc.org Although the primary building blocks for the main carbon chain of this compound are derived from acetate units via malonyl-CoA, the specific incorporation of propionyl-CoA as a starter or extender unit in this compound biosynthesis would lead to structural variations, which is characteristic of some polyketides. nih.govresearchgate.net Research on RAL biosynthesis generally points towards acetate-derived precursors as the main source for the polyketide backbone. nih.govasm.org

Elucidation of Biosynthetic Intermediates (e.g., trans-7′,8′-dehydrozearalenol)

The biosynthetic pathway of this compound involves a series of enzymatic steps, with specific intermediates formed along the route. Studies, particularly those involving heterologous expression of biosynthetic genes, have helped identify these intermediates. One key intermediate in the biosynthesis of hypothemycin is trans-7′,8′-dehydrozearalenol (DHZ). researchgate.netnih.govnih.govnih.gov This compound is produced by the cooperative action of the two iterative polyketide synthases (a highly reducing PKS and a non-reducing PKS) encoded within the hypothemycin biosynthetic gene cluster. researchgate.netnih.govasm.orgnih.govnih.gov DHZ contains the core macrocyclic lactone structure with a trans double bond at the 7′,8′ position. Subsequent enzymatic modifications of DHZ, including methylation, epoxidation, and hydroxylation, lead to the formation of hypothemycin and related compounds. researchgate.netnih.gov this compound is structurally related to DHZ but lacks the epoxide group present in hypothemycin. This suggests that DHZ, or a closely related intermediate, serves as a precursor for both hypothemycin and this compound, with the epoxidation step being specific to the hypothemycin branch of the pathway.

Heterologous Expression and Biosynthetic Pathway Engineering

Heterologous expression, the process of expressing genes from one organism in another, has been a powerful tool for studying and manipulating biosynthetic pathways. By reconstituting parts or the entirety of a biosynthetic pathway in a more tractable host organism, researchers can dissect the functions of individual enzymes and engineer strains for improved production or the generation of novel analogs. mdpi.comosti.govresearchgate.netnih.govnih.govfrontiersin.org

Reconstitution of this compound Pathways in Model Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

The biosynthesis of hypothemycin, including the formation of intermediates like trans-7′,8′-dehydrozearalenol, has been successfully reconstituted in model organisms such as Saccharomyces cerevisiae (baker's yeast). researchgate.netnih.govnih.govnih.gov Expression of the hypothemycin polyketide synthase genes (Hpm8 and Hpm3) from Hypomyces subiculosus in S. cerevisiae has been shown to result in the production of trans-7′,8′-dehydrozearalenol. researchgate.netnih.govnih.govnih.gov This demonstrates that the core polyketide backbone synthesis can be functionally transferred to a heterologous host. While S. cerevisiae has been a common host for the expression of fungal polyketide pathways due to its eukaryotic nature and ability to perform post-translational modifications, Escherichia coli has also been used for the expression of individual enzymes or parts of polyketide pathways, although expressing complex fungal PKSs in E. coli can sometimes be challenging due to differences in protein folding and post-translational modifications. mdpi.comosti.govresearchgate.netnih.gov

Genetic Manipulation for Enhanced Production and Directed Biosynthesis of Analogs

Genetic manipulation of the biosynthetic pathway genes in either the native producer organism or a heterologous host can be employed to enhance the production of this compound or to generate structural analogs. Strategies include overexpression of bottleneck enzymes, disruption of competing pathways, or introduction of genes encoding enzymes that can modify the structure of intermediates or the final product. researchgate.netnih.govfrontiersin.org For instance, modifying the post-PKS tailoring enzymes expressed alongside the core PKSs can lead to the production of different RAL derivatives. By selectively expressing or inactivating genes responsible for steps like methylation, epoxidation, or hydroxylation, researchers can direct the biosynthesis towards specific analogs, potentially including this compound or novel related compounds. researchgate.netnih.gov Pathway engineering in heterologous hosts like S. cerevisiae allows for a more controlled environment to test the effects of genetic modifications on product yield and diversity. researchgate.netnih.govnih.govnih.govosti.govresearchgate.net

Synthetic Methodologies and Analog Development for Desepoxyhypothemycin

Total Synthesis Approaches for Resorcylic Acid Lactones (RALs) Containing the Desepoxyhypothemycin Scaffold

Total synthesis aims to construct the target molecule from simpler, commercially available precursors. For RALs, this typically involves the formation of the macrocyclic lactone ring and the precise installation of various functional groups and stereocenters. While a dedicated total synthesis of this compound was not explicitly detailed in the search results, strategies developed for related RALs provide valuable insights.

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler starting materials through a series of disconnections, representing hypothetical reverse synthetic reactions. For RALs, common disconnections might involve cleaving the lactone ester bond or breaking carbon-carbon bonds in the polyketide chain or the linker connecting it to the resorcinol (B1680541) moiety.

Key synthetic transformations employed in the construction of RALs with scaffolds similar to this compound can include macrolactonization reactions to form the large ring, such as the Mukaiyama macrolactonization. Formation and manipulation of carbon-carbon double bonds with specific geometries (cis or trans) are also critical, potentially involving reactions like reductive double bond isomerization. Coupling reactions, such as Sonogashira coupling, can be used to connect different molecular fragments. The synthesis often requires the controlled formation of polyketide chains, which in biosynthesis are assembled by PKS enzymes. chem960.com

Controlling the stereochemistry is paramount in the synthesis of chiral natural products like this compound, which possesses multiple stereogenic centers. Stereoselective synthesis aims to produce a specific stereoisomer, while enantioselective synthesis focuses on producing one enantiomer in preference to the other.

Strategies for achieving stereocontrol in RAL synthesis can involve the use of chiral building blocks derived from natural sources or prepared through asymmetric synthesis. Chiral catalysts and auxiliaries play a vital role in inducing asymmetry during key bond-forming reactions. For instance, asymmetric dihydroxylations have been employed in the synthesis of related oxylipins to establish the absolute and relative stereochemistry of diol arrays. The design of a synthetic route must carefully consider the creation and preservation of each stereocenter throughout the sequence.

Strategic Retrosynthetic Disconnections and Key Synthetic Transformations

Semisynthesis and Chemoenzymatic Modifications of Natural this compound Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to obtain the desired target molecule or analogs. Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high selectivity and efficiency of enzymes.

This compound is a naturally occurring compound, having been purified from a strain of Curvularia. chem960.com This makes it a potential substrate for semisynthetic approaches. The biosynthesis of related RALs like hypothemycin (B1674129) involves specific enzymes, including polyketide synthases (PKSs), O-methyltransferases (OMT), and flavin-dependent monooxygenases (FMO). chem960.com Studies on hypothemycin biosynthesis have shown that this compound can be converted to hypothemycin by an FMO enzyme that catalyzes epoxidation of the 1',2' double bond. chem960.com This enzymatic transformation represents a chemoenzymatic modification of this compound.

The enzymatic machinery involved in RAL biosynthesis can be harnessed for chemoenzymatic synthesis of this compound analogs. By using enzymes like the OMT or FMO from the hypothemycin pathway with modified natural precursors or synthetic intermediates, it may be possible to introduce specific functional groups or modifications in a highly controlled manner. chem960.com Heterologous expression of fungal PKS genes in suitable hosts like Saccharomyces cerevisiae has been used to produce RALs and intermediates, demonstrating the potential for biocatalytic routes to these compounds.

Combinatorial Chemistry and Diversity-Oriented Synthesis for this compound Analogs

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large libraries of structurally diverse compounds. These approaches are particularly valuable in the search for new compounds with desired biological activities, such as kinase inhibition, which is associated with some RALs.

Combinatorial chemistry involves the parallel synthesis of multiple compounds by varying building blocks and reaction conditions. This can be applied to the RAL scaffold by synthesizing libraries where different substituents are introduced at various positions on the resorcinol ring, the lactone ring, or the polyketide chain. Solid-phase synthesis techniques can facilitate the rapid construction of such libraries.

Diversity-oriented synthesis (DOS) focuses on generating molecular libraries with significant skeletal and stereochemical diversity, rather than just varying substituents on a common scaffold. For this compound and related RALs, a DOS approach could involve designing synthetic routes that diverge from common intermediates to produce analogs with variations in ring size, the presence and position of double bonds or epoxides, and the arrangement of hydroxyl and methyl groups. This could lead to the discovery of novel chemotypes with potentially different biological profiles. The application of DOS to natural product scaffolds like RALs can accelerate the identification of novel compounds.

Application of Desymmetrization Strategies in Constructing this compound and Related Compounds

Desymmetrization is a synthetic strategy that converts a prochiral or meso compound into a chiral compound by selectively reacting with one of the enantiotopic groups or faces. This approach is highly efficient for rapidly establishing multiple stereocenters from simpler, readily available starting materials.

Structure Activity Relationship Sar Studies of Desepoxyhypothemycin

Elucidation of Molecular Features Governing Biological Activities

The elucidation of molecular features governing the biological activities of a compound typically involves systematic structural modifications and evaluation of the resulting changes in activity. For Desepoxyhypothemycin, its classification as a resorcylic acid lactone suggests that the macrocyclic lactone ring, the resorcylic acid moiety, and any appended functional groups or stereocenters are likely to play roles in its interactions with biological targets. While the provided search results mention this compound in the context of biosynthesis and its relationship to other RALs, specific research detailing which particular atoms, functional groups, or regions of the this compound molecule are critical for its observed or potential biological activities is not explicitly detailed. [ASM Journals result from previous search, also in this round's results implicitly], [ASM Journals result from previous search, also in this round's results implicitly] The presence or absence of the epoxide group, which distinguishes it from hypothemycin (B1674129), is one obvious structural difference that could be hypothesized to influence activity, given the enzymatic conversion between these forms mentioned in biosynthesis studies. [ASM Journals result from previous search, also in this round's results implicitly]

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies utilize computational methods to build mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. [ScienceForecast Publications result from previous search, also in this round's results implicitly], [StudySmarter result from previous search, also in this round's results implicitly], [Journal of Pharma Insights and Research] These models can then be used to predict the activity of new or untested compounds. [ScienceForecast Publications result from previous search, also in this round's results implicitly]

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand within a protein binding site and to study the stability of the resulting complex over time. [PubMed - Molecular docking and antimicrobial activities], [DergiPark], [PubMed - Molecular Docking and Dynamics Simulation], [Frontiers] These methods can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein, which are crucial for understanding the molecular basis of activity. [PubMed - Molecular docking and antimicrobial activities], [DergiPark], [PubMed - Molecular Docking and Dynamics Simulation], [Frontiers] While the provided search results discuss molecular docking and dynamics simulations in the context of other compounds and targets, there is no specific information detailing the application of these techniques to study the interaction of this compound with a particular biological target. [PubMed - Molecular docking and antimicrobial activities], [DergiPark], [PubMed - Molecular Docking and Dynamics Simulation], [Frontiers]

Mechanistic Investigations of Desepoxyhypothemycin S Biological Activity in Cellular and Molecular Systems

Identification and Validation of Cellular and Molecular Targets

Identifying the specific cellular and molecular components that Desepoxyhypothemycin interacts with is a fundamental step in understanding its biological activity. These investigations often involve a combination of experimental approaches to pinpoint direct binding partners and affected pathways.

Receptor Binding and Protein Interaction Studies

Studies investigating the mechanism of action of compounds often involve assessing their ability to bind to cellular receptors or interact with specific proteins. Protein-protein interactions (PPIs) are fundamental to numerous biological processes, including signal transduction, and their disruption or modulation by small molecules can have significant cellular consequences. researchgate.netmdpi.com Techniques such as surface plasmon resonance (SPR) are commonly used to study protein-protein interactions in real time, providing data on binding affinities and kinetics. nih.gov Circular dichroism (CD) spectroscopy can also be employed to study protein-protein interactions in solution and determine conformational changes upon binding. nih.gov While general methods for studying receptor binding and protein interactions are well-established, specific detailed findings regarding this compound's direct binding to identified receptors or its specific protein interaction partners require dedicated research studies on this particular compound.

Elucidation of Enzymatic Inhibition or Activation Mechanisms

Many biologically active compounds exert their effects by modulating the activity of enzymes. This modulation can involve inhibiting or activating enzymatic processes, thereby affecting downstream cellular pathways. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, depending on how the inhibitor interacts with the enzyme and substrate. libretexts.orgmicrobenotes.comsavemyexams.com Non-competitive inhibitors, for instance, bind to an allosteric site distinct from the active site, leading to conformational changes that reduce enzyme efficacy. microbenotes.comsavemyexams.comnih.gov

The interaction with ATPases, enzymes that hydrolyze ATP to release energy, or chaperones like Heat Shock Protein 90 (Hsp90), which are involved in protein folding and stability, represents a common mechanism of action for various compounds. proteinatlas.orgplos.orgnih.gov Hsp90 is an ATPase-dependent molecular chaperone critical for the folding and activation of numerous client proteins, many of which are involved in cellular proliferation and survival, particularly in cancer cells. plos.orgbiorxiv.orgmdpi.com Inhibiting Hsp90 ATPase activity can lead to the degradation of its client proteins and disruption of signaling pathways. nih.govbiorxiv.orgmdpi.com Some compounds can interact with Hsp90 by binding to its ATP-binding pockets, either at the N-terminal or C-terminal domain, or by interfering with its interaction with cochaperones like CDC37. plos.orgbiorxiv.orgmdpi.comoncotarget.com

Specific research findings detailing the enzymatic inhibition or activation mechanisms of this compound, such as whether it inhibits ATPase activity or interacts with Hsp90, would be derived from targeted biochemical and cellular assays specifically conducted with this compound. These studies would typically involve enzyme activity assays, binding assays, and potentially structural analysis of the compound in complex with its enzymatic target.

High-Throughput Phenotypic and Target-Based Screening for Novel Bioactivities

High-throughput screening (HTS) plays a vital role in the discovery of novel bioactivities of chemical compounds, including natural products and synthetic molecules. HTS allows for the rapid assessment of large libraries of compounds against specific biological targets or phenotypic responses. mdpi.comnih.gov There are generally two main approaches in HTS-based drug discovery: cellular target-based assays and protein or molecular target-based assays. mdpi.com Cellular target-based HTS identifies compounds that elicit a desired cellular phenotype, while target-based HTS focuses on compounds that interact with a specific molecular target, such as an enzyme or receptor. mdpi.com

HTS campaigns can identify compounds with a range of bioactivities, including antibacterial effects by targeting essential bacterial processes or structures. reactgroup.orgfrontiersin.orgmdpi.com The ToxCast program, for example, utilizes quantitative high-throughput screening (qHTS) to test thousands of chemicals across a broad panel of cell-based assays covering various biological pathways to assess potential toxicity and bioactivity. plos.orgnih.gov While HTS is a powerful tool for identifying potential candidates, further validation and mechanistic studies are required to confirm the observed bioactivities and elucidate their underlying mechanisms. mdpi.com Specific studies employing HTS or qHTS to screen for novel bioactivities of this compound would provide data on the types of biological effects it can induce and potentially point towards its cellular or molecular targets.

Advanced Imaging Techniques for Subcellular Localization and Functional Analysis

Advanced imaging techniques are indispensable tools for visualizing the distribution and localization of compounds or their targets within cells, as well as analyzing the functional consequences of their interactions. Determining the subcellular localization of a compound can provide crucial insights into its potential targets and mechanisms of action. frontiersin.orgnih.gov

Techniques such as fluorescence microscopy, including confocal microscopy, and immunofluorescence (IF) are widely used to visualize the subcellular distribution of proteins and other molecules. proteinatlas.orgnih.govnih.gov By labeling this compound or its interacting partners with fluorescent tags, researchers can track its movement and accumulation within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles. proteinatlas.orgnih.govnih.gov Image analysis techniques are then used to classify and quantify the localization patterns. proteinatlas.orgfrontiersin.org

Combining different imaging modalities, such as combining RNA-FISH (Fluorescence in situ hybridization) with IF, allows for the simultaneous detection of RNAs and proteins, providing a more comprehensive view of molecular interactions and localization within the cellular context. nih.gov Time-resolved flow cytometry can also be used to study the subcellular localization of proteins by measuring changes in fluorescence lifetime. nih.gov Studies applying these advanced imaging techniques to this compound would reveal its intracellular distribution and potentially visualize its interactions with cellular components, contributing to the understanding of its mechanism of action.

Omics-Based Approaches for Cellular Pathway Perturbation Analysis

Omics-based approaches, including transcriptomics, proteomics, and metabolomics, provide a global view of cellular changes in response to a stimulus, such as treatment with a chemical compound like this compound. These high-throughput technologies allow for the comprehensive analysis of RNA transcripts, proteins, and metabolites, respectively, providing insights into perturbed cellular pathways. nih.govmdpi.comask-force.orgplos.org

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, revealing changes in gene expression levels. nih.gov Proteomics focuses on the comprehensive analysis of proteins, including their abundance, modifications, and interactions. nih.gov Metabolomics involves the study of the complete set of metabolites, providing a snapshot of the metabolic state of the cell. nih.gov

Integrating data from multiple omics platforms (multi-omics) can provide a more holistic understanding of the biological system's response to a compound. mdpi.complos.org By analyzing differentially expressed genes, proteins, or metabolites in cells treated with this compound compared to untreated cells, researchers can identify affected pathways and biological processes. Pathway analysis tools can be used to interpret omics data in the context of known biological pathways, highlighting those that are significantly perturbed. researchgate.netadvaitabio.comnih.govfrontiersin.org

For example, transcriptomic and proteomic studies have been used to reveal stress response mechanisms in plants by identifying differentially expressed genes and proteins involved in various pathways. plos.org Similarly, omics approaches can be applied to investigate the cellular pathway perturbations induced by this compound, providing a systems-level understanding of its effects. Specific findings from transcriptomic, proteomic, or metabolomic studies on this compound would detail the specific molecular changes and affected pathways, offering valuable insights into its mechanism of action.

Comparative Studies and Future Research Trajectories for Desepoxyhypothemycin

Structural and Biosynthetic Comparisons with Related Resorcylic Acid Lactones (e.g., Hypothemycin (B1674129), Zearalenone (B1683625), Radicicol)

Resorcylic acid lactones exhibit a conserved macrocyclic lactone ring attached to a resorcinol (B1680541) (1,3-dihydroxybenzene) core. While sharing this fundamental architecture, variations in side chains, unsaturation patterns, and the presence of functional groups such as epoxides or chlorine atoms contribute to their distinct properties.

Analysis of Structural Homologies and Heterogeneities

Desepoxyhypothemycin is structurally similar to hypothemycin but lacks the epoxide group present in hypothemycin. Hypothemycin has a 1',2'-epoxide and hydroxylations at C-4' and C-5'. nih.govasm.org Zearalenone, another related RAL, is a mycoestrogen produced by Fusarium and Gibberella species. wikipedia.orgnih.gov Radicicol (B1680498), also known as monorden, is characterized by a chlorine atom and an epoxide group. wikipedia.orgflybase.orgcenmed.commycocentral.euuni.lu These structural differences contribute to their varied biological targets and activities.

A comparative look at the core structures highlights the shared resorcinol and macrolactone features, while the peripheral modifications dictate the specific compound identity and its interactions.

Comparative Biosynthetic Gene Cluster Analysis and Evolutionary Relationships

The biosynthesis of resorcylic acid lactones like hypothemycin, radicicol, and zearalenone involves polyketide synthases (PKSs). Studies have revealed that the gene clusters responsible for the biosynthesis of hypothemycin in Hypomyces subiculosus and radicicol in Pochonia chlamydosporia encode both a reducing PKS (R-PKS) and a nonreducing PKS (NR-PKS), similar to the gene cluster found in Gibberella zeae for zearalenone biosynthesis. nih.govasm.orgresearchgate.netnih.gov

Despite synthesizing different final products, the PKSs in these clusters show significant sequence identity, suggesting a common evolutionary origin. asm.orgresearchgate.netnih.gov Post-PKS enzymes, such as O-methyltransferases, flavin-dependent monooxygenases, cytochrome P450 enzymes, and glutathione (B108866) S-transferases, further modify the polyketide backbone to yield the specific RAL congener. nih.govresearchgate.netnih.gov For instance, hypothemycin biosynthesis involves methylation, epoxidation, and hydroxylation steps, while radicicol biosynthesis includes halogenation and epoxidation. nih.govresearchgate.netnih.gov The presence or absence of specific post-PKS modification enzymes in the gene clusters accounts for the structural variations observed among these RALs, including the lack of an epoxide in this compound compared to hypothemycin.

Cross-Comparative Analysis of Biological Activities and Mechanistic Insights

Resorcylic acid lactones exhibit a range of biological activities, often related to their interactions with key cellular proteins. Hypothemycin is known to inhibit a subset of protein kinases, particularly those with a conserved cysteine residue in the ATP-binding site, such as ERK2. asm.org This activity has made it of interest as a potential anticancer agent. asm.org Radicicol is a potent inhibitor of Hsp90 (Heat Shock Protein 90), a molecular chaperone involved in the folding and stability of many client proteins important in cell growth, survival, and oncogenesis. asm.orgwikipedia.orgcenmed.com Zearalenone is primarily recognized for its estrogenic activity due to its binding to estrogen receptors. wikipedia.org

While specific biological activity data solely for this compound is less extensively documented compared to its epoxidated counterpart, its structural similarity suggests potential interactions with similar targets, albeit possibly with altered potency or specificity due to the absence of the epoxide group. Comparative studies of this compound alongside hypothemycin, zearalenone, and radicicol can provide valuable insights into how the structural differences, particularly the epoxide, influence target binding and biological outcomes.

Here is a comparative overview of the discussed resorcylic acid lactones:

| Compound | Produced by | Key Structural Features | Primary Biological Activity | PubChem CID |

| This compound | Curvularia strain nih.gov | Resorcinol, Macrolactone, no epoxide | Under investigation | Not readily available (L-783277) fda.govfda.govncats.iomolaid.com |

| Hypothemycin | Hypomyces subiculosus and other fungi asm.org | Resorcinol, Macrolactone, Epoxide, Hydroxyls | Protein kinase inhibitor (e.g., ERK2) asm.org | 9929643 researchgate.netresearchgate.netnih.govuni-freiburg.dedrugbank.com |

| Zearalenone | Fusarium and Gibberella species wikipedia.orgnih.gov | Resorcinol, Macrolactone, Ketone, Hydroxyls | Estrogenic activity wikipedia.org | 5281576 wikipedia.orgnih.govwikidata.org |

| Radicicol | Pochonia chlamydosporia and other fungi asm.org | Resorcinol, Macrolactone, Chlorine, Epoxide | Hsp90 inhibitor asm.orgwikipedia.orgcenmed.com | 6323491 wikipedia.orgflybase.orgcenmed.commycocentral.euuni.lu |

This compound as a Chemical Probe for Fundamental Biological Processes

Chemical probes are small molecules used to perturb biological systems and study the function of specific proteins or pathways. chomixbio.comnih.govunc.edunih.gov A high-quality chemical probe should exhibit sufficient potency and selectivity for its intended target. unc.edu Given its structural relationship to biologically active RALs, this compound holds potential as a chemical probe. Its lack of the epoxide group, present in hypothemycin and radicicol, could make it a valuable tool for dissecting the specific role of this functional group in target binding and subsequent biological effects.

For example, comparing the activity of this compound and hypothemycin against a panel of kinases or Hsp90 could help determine the contribution of the epoxide to inhibitory potency and selectivity. Such studies can elucidate the precise molecular interactions required for the biological activity of epoxidated RALs and potentially identify novel targets for this compound itself. Utilizing this compound as a chemical probe can contribute to a deeper understanding of the biological processes modulated by resorcylic acid lactones and the specific roles of different structural motifs.

Integration of Novel Methodologies in Natural Product Research to this compound Studies

Advancements in natural product research methodologies can significantly enhance the study of compounds like this compound. Novel approaches in extraction, purification, structure elucidation, and biological activity screening can accelerate the discovery and characterization of RALs and their congeners. amazon.comhilarispublisher.comescholarship.orgnih.govtjnpr.org

Techniques such as supercritical fluid extraction, ultrasound-assisted extraction, and the use of green solvents offer more sustainable and efficient ways to obtain natural products from their sources. hilarispublisher.com Advanced purification methods like preparative high-performance liquid chromatography (prep-HPLC) and membrane-based separations allow for the isolation of pure compounds from complex mixtures. hilarispublisher.com High-throughput screening methods, coupled with sensitive detection techniques, can facilitate the rapid assessment of this compound's biological activities against a wide range of targets. amazon.com Furthermore, metabolomics and genome mining approaches can aid in identifying new sources of this compound or related compounds and understanding their biosynthetic pathways. escholarship.orgnih.gov Integrating these methodologies into this compound research can lead to a more comprehensive understanding of its properties and potential applications.

Interdisciplinary Research Opportunities in Chemical Biology and Synthetic Biology

The study of this compound and other RALs presents numerous interdisciplinary research opportunities, particularly at the intersection of chemical biology and synthetic biology. Chemical biology can employ this compound as a tool to investigate biological pathways and protein function, as discussed in Section 7.2. chomixbio.comnih.govinnohk.gov.hkuantwerpen.beiqs.edu This involves using chemical principles and techniques to study and manipulate biological systems. chomixbio.comnih.govuantwerpen.be

Synthetic biology offers approaches to engineer biological systems for the production of natural products or novel analogs. tu-darmstadt.defrontiersin.org Understanding the biosynthetic gene clusters of this compound and related RALs can enable the synthetic biology community to refactor these pathways in heterologous hosts, potentially leading to more efficient and scalable production of this compound or the creation of novel, non-natural RAL derivatives with altered properties. tu-darmstadt.defrontiersin.org This could involve manipulating the PKS enzymes or post-PKS modification enzymes to generate structural variations. The combination of chemical synthesis and biological engineering can pave the way for the discovery and production of new compounds with tailored biological activities. innohk.gov.hkfrontiersin.org

Interdisciplinary collaborations between chemists, biologists, geneticists, and engineers are crucial for fully exploring the potential of this compound and other complex natural products. innohk.gov.hkuantwerpen.be

Q & A

Q. Q1. What experimental methodologies are recommended for identifying and characterizing Desepoxyhypothemycin in biological samples?

To identify this compound, combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Use LC-MS/MS for quantification in biological matrices, ensuring calibration with synthetic standards. For purity assessment, employ HPLC with UV-Vis detection and validate via comparison with reference spectra .

Q. Q2. How can researchers validate the proposed mechanism of action of this compound in kinase inhibition studies?

Design kinase inhibition assays (e.g., radiometric or fluorescence-based) using recombinant kinases. Include positive controls (e.g., staurosporine) and negative controls (kinase-dead mutants). Validate specificity via CRISPR-Cas9 knockout models or siRNA-mediated gene silencing. Cross-reference results with transcriptomic or phosphoproteomic datasets to confirm downstream pathway modulation .

Q. Q3. What criteria should guide the selection of cell lines or animal models for this compound toxicity studies?

Prioritize models with genetic relevance to the compound’s target (e.g., KRAS-mutated lines for MAPK pathway studies). Use syngeneic or patient-derived xenografts for in vivo work. Ensure consistency in dosing regimens and include endpoints like IC50, LD50, and histopathological analysis. Document species-specific metabolic differences to avoid translational discrepancies .

Advanced Research Questions

Q. Q4. How should researchers reconcile contradictory data on this compound’s efficacy across different cancer subtypes?

Adopt a systems biology approach:

Conduct meta-analyses of existing datasets (e.g., GEO, TCGA) to identify subtype-specific genetic or epigenetic modifiers.

Validate hypotheses using isogenic cell lines differing in critical mutations (e.g., TP53, PTEN).

Apply Bayesian statistical models to quantify uncertainty in heterogeneous responses.

Address confounding variables such as batch effects or differences in assay sensitivity .

Q. Q5. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Use retrosynthetic analysis to identify modular intermediates. Prioritize enantioselective catalysis (e.g., Sharpless epoxidation) for stereochemical fidelity. Employ computational tools like DFT (density functional theory) to predict reactivity and regioselectivity. Validate synthetic routes via X-ray crystallography and compare bioactivity profiles using dose-response assays .

Q. Q6. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

Perform transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) on treated vs. untreated models.

Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify dysregulated networks.

Apply machine learning (e.g., random forests) to prioritize high-confidence off-targets.

Validate candidates via CRISPR screens or chemical proteomics .

Q. Q7. What methodological frameworks ensure reproducibility in this compound preclinical studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document protocols using platforms like protocols.io .

- Share raw data (e.g., depositing in Figshare or Zenodo).

- Use standardized cell authentication (e.g., STR profiling) and reagent validation (e.g., Certificates of Analysis).

Implement blinding and randomization in animal studies to minimize bias .

Methodological Pitfalls and Solutions

Q. Q8. How should researchers address batch-to-batch variability in this compound samples?

- Characterize each batch via HPLC purity profiles and NMR.

- Use internal standards in bioassays to normalize potency measurements.

- Store aliquots at -80°C under inert gas to prevent degradation.

Publish batch-specific data in supplementary materials to enhance reproducibility .

Q. Q9. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Apply mixed-effects models to account for intra- and inter-sample variability.

- Use nonlinear regression (e.g., four-parameter logistic curves) to estimate EC50 values.

- Incorporate resampling methods (e.g., bootstrapping) to quantify confidence intervals.

Avoid dichotomous thresholds (e.g., "active/inactive") without rigorous justification .

Q. Q10. How can computational modeling enhance the prioritization of this compound combination therapies?

- Develop pharmacokinetic/pharmacodynamic (PK/PD) models using tools like NONMEM or Monolix.

- Simulate drug-drug interactions via molecular docking (e.g., AutoDock Vina) and network pharmacology.

- Validate predictions in 3D co-culture systems or murine efficacy models.

Publish open-access code and datasets to enable community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.